molecular formula C10H17NO3 B14236219 2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]- CAS No. 393510-95-7

2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]-

Katalognummer: B14236219
CAS-Nummer: 393510-95-7
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: MYQDESNANFPZON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]- is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their versatile applications in various fields, including medicinal chemistry and industrial processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]- can be achieved through several methods. One common approach involves the reaction of pyrrolidinone derivatives with appropriate alkylating agents under controlled conditions. For instance, the reaction of 2-pyrrolidinone with 1,1,2-trimethyl-2-propenyl chloride in the presence of a base such as sodium hydride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other industrial materials.

Wirkmechanismus

The mechanism of action of 2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,5,5-Trimethyl-2-pyrrolidinone
  • 1,5-Dimethyl-2-pyrrolidinone
  • Pyrrolidine-2,5-dione

Uniqueness

2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

393510-95-7

Molekularformel

C10H17NO3

Molekulargewicht

199.25 g/mol

IUPAC-Name

5-(2,3-dimethylbut-3-en-2-ylperoxy)pyrrolidin-2-one

InChI

InChI=1S/C10H17NO3/c1-7(2)10(3,4)14-13-9-6-5-8(12)11-9/h9H,1,5-6H2,2-4H3,(H,11,12)

InChI-Schlüssel

MYQDESNANFPZON-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(C)(C)OOC1CCC(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.